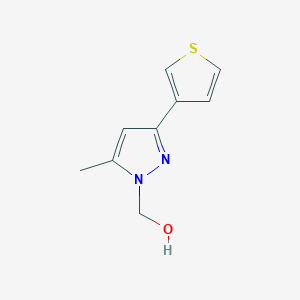

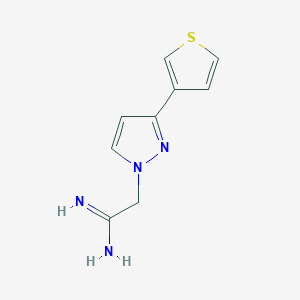

2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙酰胺

描述

Synthesis Analysis

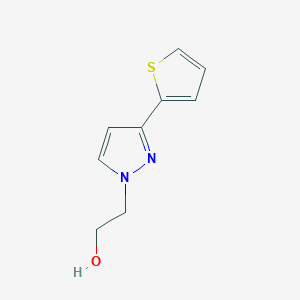

The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. This is then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, with the thiophene rings being perfectly planar and twisted with respect to each other .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates .科学研究应用

合成和表征

与2-(3-(噻吩-3-基)-1H-吡唑-1-基)乙酰胺相关的化合物在科学研究中的应用主要涉及它们的合成和表征。这些化合物,包括含有噻吩和吡唑基团的化合物,已通过各种反应合成,展示了它们在材料科学和药物化学中多样化应用的潜力和多功能性。例如,一项关于从含有噻吩前体衍生的羟基吡唑烯的合成和表征的研究展示了这些化合物在探索化学性质和反应中的实用性(Parveen, Iqbal, & Azam, 2008)。此外,从2-乙酰基噻吩衍生的酮基Mannich碱生成的结构多样的化合物库突显了创造广泛研究和应用化合物的潜力(Roman, 2013)。

抗菌和抗肿瘤活性

含有噻吩和吡唑基团的化合物显示出有希望的抗菌和抗肿瘤活性。一项关于嵌入杂环基团的壳聚糖席夫碱研究,包括噻吩衍生物,在对抗各种细菌和真菌菌株的显著抗菌活性中展示了它们在开发新的抗菌剂中的潜力(Hamed et al., 2020)。此外,基于噻吩的杂环化合物已被评估其酶抑制活性,为它们在治疗应用中作为酶抑制剂的潜力提供了见解(Cetin, Türkan, Bursal, & Murahari, 2021)。

抗癌评价

噻吩-吡唑衍生物的抗癌活性一直是科学研究的研究课题。例如,对3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-羧酰胺的合成及其对白血病细胞系的评价揭示了具有显著抑制浓度的化合物,表明它们作为开发抗癌疗法的潜在引物(Santos et al., 2016)。

未来方向

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

作用机制

Target of Action

Compounds with similar structures, such as 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, have been found to target cyclin-dependent kinase 2 . The role of this kinase is to regulate the cell cycle, and it is crucial for cell division and proliferation .

Mode of Action

For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Biochemical Pathways

For example, some thiophene derivatives have been found to have significant biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects .

Result of Action

Compounds with similar structures have shown significant antioxidant and antimicrobial properties .

生化分析

Biochemical Properties

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has been found to bind to certain proteins involved in cell signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . Additionally, 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates . Its impact on cellular metabolism includes changes in glucose uptake and utilization, which can influence overall cellular energy balance .

Molecular Mechanism

At the molecular level, 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can activate transcription factors, resulting in changes in gene expression that promote cell survival and proliferation .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where prolonged treatment with the compound results in significant cellular adaptations .

Dosage Effects in Animal Models

The effects of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

属性

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-9(11)5-13-3-1-8(12-13)7-2-4-14-6-7/h1-4,6H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKVTPLMZWNSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

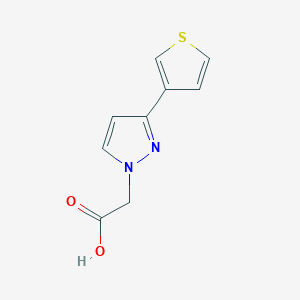

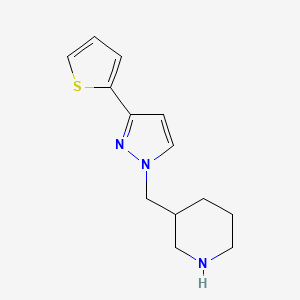

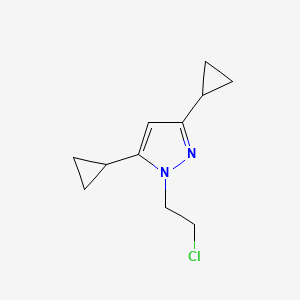

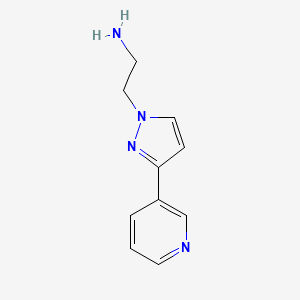

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。